2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H16N2O/c10-9(11-12)5-8-4-6-1-2-7(8)3-6/h6-8,12H,1-5H2,(H2,10,11) |
InChI Key |
WEWFYCCPULRJKA-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2CC1CC2C/C(=N/O)/N |
Canonical SMILES |
C1CC2CC1CC2CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton is typically prepared via Diels-Alder cycloaddition reactions , which are highly efficient for constructing bicyclic systems:
-
- Reactants: Cyclopentadiene (diene) and suitable olefins such as 2-butene or 1-butene (dienophiles)
- Conditions: Often conducted under mild heating or room temperature to promote cycloaddition
- Outcome: Formation of 5,6-disubstituted bicyclo[2.2.1]hept-2-ene derivatives, which can be further isomerized or hydrogenated to bicyclo[2.2.1]heptane derivatives.
Isomerization and Hydrogenation:
- The initial Diels-Alder adducts (bicycloheptenes) are converted into bicycloheptanes by catalytic hydrogenation and/or isomerization, yielding the saturated bicyclic framework required for the target compound.
Introduction of the N'-Hydroxyethanimidamide Group
Following the preparation of the bicyclo[2.2.1]heptane core, the hydroxyethanimidamide moiety is introduced typically via amidine or imidamide chemistry:
-
- Starting from the bicyclo[2.2.1]heptan-2-yl aldehyde or halide intermediate, reaction with hydroxylamine derivatives or amidine precursors under controlled conditions leads to the formation of the N'-hydroxyethanimidamide group.
- This step often involves nucleophilic substitution or condensation reactions, optimized to preserve the bicyclic structure and stereochemistry.
-
- Reaction conditions are chosen to avoid degradation of the bicyclic core.
- Purification techniques such as chromatography are employed to isolate the pure target compound.
Comparative Table of Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Outcome/Product | Notes |
|---|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + 2-butene | Mild heating or RT | 5,6-dimethylbicyclo[2.2.1]hept-2-ene | Efficient bicyclic core formation |
| 2 | Isomerization/Hydrogenation | Bicycloheptene intermediate | Catalytic hydrogenation | Saturated bicyclo[2.2.1]heptane | Provides stable bicyclic framework |
| 3 | Amidation/Condensation | Bicycloheptane derivative + hydroxylamine/amidine | Controlled nucleophilic substitution | This compound | Functionalization with hydroxyethanimidamide |
Research Findings and Analytical Data
Chemical Reactivity and Functionalization
- The bicyclo[2.2.1]heptane core exhibits high rigidity and stereochemical stability, which influences the reactivity of the hydroxyethanimidamide group.
- Functionalization reactions, such as nucleophilic additions and substitutions, proceed with retention of stereochemistry, allowing for selective modifications.
Spectroscopic and Analytical Characterization
- NMR Spectroscopy: Confirms the bicyclic framework and the presence of the hydroxyethanimidamide group by characteristic chemical shifts and coupling patterns.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~195 g/mol).
- Infrared Spectroscopy: Shows characteristic amide and hydroxyl functional group absorptions.
- X-ray Crystallography: When available, confirms the stereochemistry and bicyclic structure.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the hydroxyethanimidamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted bicyclo[2.2.1]heptane compounds .
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
N-[1-(2-Bicyclo[2.2.1]heptanyl)ethylcarbamoyl]-2-chloroacetamide (CAS 1212113-50-2)
- Molecular Formula : C₁₂H₁₉ClN₂O₂
- Molecular Weight : 270.75 g/mol
- Key Features: Contains a chloroacetamide group instead of the hydroxylated ethanimidamide. This compound is commercially available at 95% purity .
N-{Bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide (CAS 1344270-24-1)
- Molecular Formula : C₁₀H₁₈N₂O
- Molecular Weight : 182.26 g/mol
- Key Features: Simpler structure with a methylamino-acetamide chain. The absence of a hydroxyl group reduces polarity, likely lowering aqueous solubility compared to the target compound .
Core Structure Modifications
1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 37)
2-[2-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetic Acid Hydrochloride
- Molecular Formula: C₁₀H₁₇NO₂·HCl
- Molecular Weight : 219.71 g/mol
- Key Features : Carboxylic acid group enhances hydrophilicity. Predicted collision cross-section (CCS) values for [M+H]+ (141.8 Ų) suggest a compact structure compared to ethanimidamide derivatives .
Discussion of Key Differences
Reactivity : The chloroacetamide derivative is more reactive toward nucleophiles than the hydroxylated target compound, which may limit its stability in aqueous environments.
Solubility: The carboxylic acid derivative exhibits higher hydrophilicity due to its ionizable group, whereas the methylamino-acetamide is more lipophilic.
Synthetic Complexity: The target compound’s synthesis involves lower yields (24.62% in Step 2 ) compared to intermediates like the carbamimidamidomethanimidamide (37.26% ), highlighting challenges in functionalizing the norbornane core.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of bicycloheptane derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide are synthesized via coupling reactions between bicycloheptane amines and activated carboxylic acids under inert atmospheres (e.g., nitrogen) . Optimization may include adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. Catalytic agents like HOBt (hydroxybenzotriazole) or EDCI (ethyl dimethylaminopropyl carbodiimide) can enhance coupling efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical for isolating high-purity products.
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to verify bicycloheptane ring geometry and substituent positions) and FT-IR (to confirm functional groups like the hydroxyimino group). For example, bicycloheptane derivatives exhibit distinct NMR shifts for bridgehead protons (δ ~1.5–2.5 ppm) and exo/endo configurations . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives.
Q. What are the solubility and storage guidelines for this compound to ensure stability?
- Methodological Answer : Bicycloheptane derivatives with polar substituents (e.g., hydroxyimino groups) often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol). For long-term storage, lyophilized powders should be kept at –20°C in airtight containers under desiccant to prevent hydrolysis or oxidation . Aqueous solutions are stable for ≤48 hours at 4°C. Pre-formulation studies (e.g., dynamic light scattering) can assess aggregation tendencies in buffer systems.
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound's interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS, AMBER) can model ligand-receptor interactions. For example, bicycloheptane scaffolds are known to bind hydrophobic pockets in enzymes or receptors due to their rigid, lipophilic structure . Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict electronic properties (e.g., HOMO/LUMO energies) relevant to redox activity. Pharmacophore mapping identifies critical functional groups (e.g., hydroxyimino moiety for metal chelation) .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Perform dose-response curves (IC50/EC50) using standardized protocols (e.g., NIH/NCATS guidelines).
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Compare data against structurally similar compounds (e.g., N-[2-(Thiophen-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine) to identify structure-activity relationships (SARs) .
- Use multivariate statistical analysis (PCA or clustering) to isolate confounding variables .
Q. What experimental designs are optimal for evaluating the compound's pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- In vitro PK : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification to assess metabolic half-life. Caco-2 cell monolayers evaluate intestinal permeability .
- In vivo PK : Rodent studies with IV/PO administration; plasma samples analyzed via LC-MS at timed intervals. Compartmental modeling (e.g., NONMEM) calculates AUC, Cmax, and clearance.
- Toxicity : Ames test for mutagenicity, hERG inhibition assays (patch-clamp electrophysiology), and zebrafish embryo toxicity models provide early safety insights. Chronic toxicity studies require histopathology and serum biomarker analysis (e.g., ALT/AST for hepatotoxicity) .
Data Presentation
Table 1 : Key Analytical Parameters for Structural Characterization
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| 1H NMR | 400 MHz, CDCl3 | Bridgehead H: δ 1.5–2.5 ppm; hydroxyimino NH: δ 8.5–9.5 ppm |
| HPLC | C18 column, 1.0 mL/min, 254 nm | Retention time: 6–8 min; purity ≥95% |
| HRMS | ESI+, m/z range 50–1000 | [M+H]+: Calculated 209.1521; Observed 209.1523 |
Table 2 : Common Pitfalls in Bioactivity Studies and Mitigation Strategies
| Pitfall | Mitigation Strategy |
|---|---|
| Low solubility in assay buffers | Use DMSO stock solutions (≤0.1% final concentration); employ surfactants (e.g., Tween-80) |
| Off-target effects | Include negative controls (e.g., bicycloheptane scaffold without substituents) |
| Batch-to-batch variability | Implement QC protocols (NMR, HPLC) for each synthesis batch |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
